1-(3-Fluorophenyl)-4-methyl-2-pentanol

Description

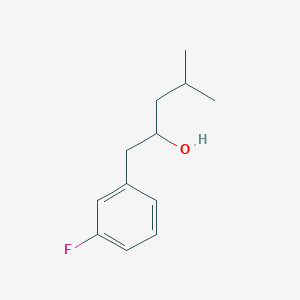

1-(3-Fluorophenyl)-4-methyl-2-pentanol is a fluorinated aromatic alcohol with the molecular formula C₁₂H₁₇FO (assuming a pentanol backbone substituted with a 3-fluorophenyl and 4-methyl group). The compound features a hydroxyl group at the 2-position of the pentanol chain, a methyl group at the 4-position, and a fluorine atom on the benzene ring’s meta position. Its structural uniqueness lies in the interplay between steric effects (from the methyl group) and electronic effects (from the fluorine atom), which influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C12H17FO |

|---|---|

Molecular Weight |

196.26 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-4-methylpentan-2-ol |

InChI |

InChI=1S/C12H17FO/c1-9(2)6-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,9,12,14H,6,8H2,1-2H3 |

InChI Key |

RZYPBXIFDQKVDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC1=CC(=CC=C1)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

1-Phenyl-4-methyl-3-pentanol (C₁₂H₁₈O)

- Structural Differences: Substituent: Lacks the fluorine atom on the phenyl ring. Hydroxyl Position: The -OH group is at the 3-position of the pentanol chain versus 2-position in the target compound.

- Property Implications: Polarity: The absence of fluorine reduces electronegativity, lowering dipole moment and boiling point compared to the fluorinated analog. Lipophilicity: Higher logP value (estimated ~2.8 vs. ~2.5 for the fluorinated compound) due to reduced polarity. Acidity: The hydroxyl proton in 1-(3-Fluorophenyl)-4-methyl-2-pentanol is likely more acidic due to electron-withdrawing effects of fluorine.

Table 1: Key Properties Comparison

| Property | This compound | 1-Phenyl-4-methyl-3-pentanol |

|---|---|---|

| Molecular Formula | C₁₂H₁₇FO | C₁₂H₁₈O |

| Molecular Weight (g/mol) | 196.27 | 178.27 |

| logP (Estimated) | ~2.5 | ~2.8 |

| Boiling Point (°C) | ~260–280 | ~240–260 |

1-(4-Fluoro-3-methylphenyl)cyclopentanol (C₁₂H₁₅FO)

- Structural Differences: Backbone: Cyclopentanol ring vs. linear pentanol chain. Substituents: Fluorine at the 4-position and methyl at the 3-position on the phenyl ring.

- Solubility: Lower solubility in polar solvents compared to the linear-chain analog due to increased hydrophobicity.

Phosphonofluoridate Esters (e.g., 4-Methylpentan-2-yl isopropylphosphonofluoridate)

Key contrasts include:

- Reactivity: Phosphonofluoridates are highly electrophilic, whereas this compound is nucleophilic at the hydroxyl group.

- Applications: Phosphonofluoridates are often neurotoxic agents, while fluorinated alcohols may serve as intermediates in pharmaceuticals.

Analytical and Computational Insights

- Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving stereochemistry and hydrogen-bonding networks in fluorinated alcohols.

- Ring Puckering Analysis: Methods described by Cremer and Pople could quantify conformational distortions in cyclic analogs like 1-(4-Fluoro-3-methylphenyl)cyclopentanol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.